1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of pyrazoloisoquinolines This compound is characterized by the presence of a fluorophenyl group, a pyrazoloisoquinoline core, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include iodine, diphenylhydrazone, and pyridine . The reaction conditions typically involve heating in glacial acetic acid or other suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Uniqueness
1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone is unique due to its specific structural features, including the combination of a fluorophenyl group, a pyrazoloisoquinoline core, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H20FN5O |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H20FN5O/c1-15(29)26-8-10-27(11-9-26)21-12-16-13-25-28(18-4-2-17(23)3-5-18)22(16)19-6-7-24-14-20(19)21/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
OGTMTINITFGFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
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